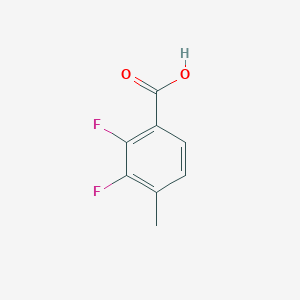

2,3-Difluoro-4-methylbenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANVIYYKETYLSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378906 | |

| Record name | 2,3-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261763-37-5 | |

| Record name | 2,3-Difluoro-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 2,3-Difluoro-4-methylbenzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines relevant experimental protocols, and presents logical and experimental workflows through detailed diagrams.

Core Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid.[1] Its structural features—two fluorine atoms and a methyl group on the benzene ring, combined with a carboxylic acid functional group—dictate its physical and chemical behavior. The compound is typically an off-white to light-gray solid at room temperature.[2][3]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₈H₆F₂O₂ | [1][3][4] |

| Molecular Weight | 172.13 g/mol | [1][3][4] |

| Melting Point | 199-201 °C | [3] |

| Boiling Point | 274 °C | [3] |

| Density | 1.359 g/cm³ | [3] |

| Flash Point | 120 °C | [3] |

| pKa (Predicted) | 3.10 ± 0.10 | [3] |

| Physical Form | Off-white to Light-gray Solid | [2][3] |

| Storage Conditions | Sealed in dry, Room Temperature |[2][3] |

Identification and Safety

Proper identification and handling are critical for laboratory use. The compound is classified as an irritant.

Table 2: Identifiers and Hazard Information

| Identifier/Hazard | Code/Statement | Source(s) |

|---|---|---|

| CAS Number | 261763-37-5 | [1][2][3][4] |

| InChIKey | ANVIYYKETYLSRV-UHFFFAOYSA-N | [1][2] |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H315: Causes skin irritation | [1][2][3] |

| H319: Causes serious eye irritation | [1][2][3] | |

| H335: May cause respiratory irritation | [2][3] |

| Precautionary Statements | P261, P305+P351+P338, P405 |[1][2][3] |

Experimental Protocols

While specific experimental determinations for this compound are not detailed in the available literature, standard methodologies for benzoic acid derivatives are applicable for verifying its properties.

-

Melting Point Determination: The melting point is typically determined using a calibrated digital melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. For high-purity crystalline solids like this, a sharp melting range is expected.

-

Boiling Point Determination: The boiling point can be measured using the distillation method, where the temperature is recorded at which the liquid boils and its vapor is in equilibrium with the liquid at a given pressure. Due to the high boiling point, this would likely be performed under reduced pressure (vacuum distillation) to prevent decomposition.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the acid is titrated with a standardized strong base (e.g., NaOH) in a suitable solvent system (often a water-cosolvent mixture due to limited aqueous solubility). The pH is monitored throughout the titration, and the pKa is calculated from the pH at the half-equivalence point of the titration curve.

-

Thermochemical Properties: For related benzoic acid derivatives, molar sublimation enthalpies are often derived using the transpiration method, static method, or Thermogravimetric Analysis (TGA).[5] Enthalpies of formation can be measured via combustion calorimetry, and solid-state phase transitions are analyzed using Differential Scanning Calorimetry (DSC).[5]

-

Purification Protocol (Recrystallization): A common and effective method for purifying benzoic acids is recrystallization.[6]

-

Dissolve the crude solid in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture). Benzoic acid's solubility is significantly higher in hot water than in cold water.[6]

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Dry the crystals thoroughly, often in a vacuum oven.

-

Visualizations: Workflows and Relationships

The following diagrams illustrate key conceptual and experimental workflows related to this compound.

Caption: Logical diagram of structural components influencing key properties.

Caption: General workflow for the synthesis of fluorinated methylbenzoic acids.

References

An In-depth Technical Guide on 2,3-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and key physicochemical properties of 2,3-Difluoro-4-methylbenzoic acid, a compound of interest in medicinal chemistry and materials science. The information is presented to support research and development activities.

Molecular Structure and Properties

This compound is a halogenated aromatic carboxylic acid. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule, making it a valuable building block in the design of novel therapeutic agents and functional materials.

Key Identifiers and Molecular Characteristics

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| CAS Number | 261763-37-5 | [1] |

| IUPAC Name | This compound | |

| InChI Key | ANVIYYKETYLSRV-UHFFFAOYSA-N | |

| Synonyms | 2,3-Difluoro-p-toluic acid, 4-Methyl-2,3-difluorobenzoic acid | [2] |

Diagram of Key Molecular Attributes

The following diagram illustrates the fundamental molecular information for this compound.

Caption: Key molecular information for this compound.

Experimental Data

Applications in Research and Development

Substituted benzoic acids, including fluorinated analogs, are pivotal in drug discovery. The fluorine substituents can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles. While specific signaling pathways involving this compound are not detailed in the provided search results, its structural motif suggests potential applications as an intermediate in the synthesis of bioactive molecules. Researchers may utilize this compound as a fragment or building block for developing novel inhibitors or modulators of various enzymes and receptors.

References

Solubility of 2,3-Difluoro-4-methylbenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2,3-Difluoro-4-methylbenzoic acid in organic solvents. Solubility is a critical physicochemical property that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). Understanding the solubility profile of a compound is essential for designing robust and efficient chemical processes.

A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. While some sources imply its solubility in solvents like methanol for synthetic purposes, specific measurements (e.g., in g/100 mL or mol/L) at various temperatures have not been reported.

This guide, therefore, serves two primary purposes: to transparently communicate the current data gap and to provide researchers with a detailed experimental framework to determine the solubility of this compound independently. The following sections offer a standardized protocol for solubility determination and a logical workflow for solvent selection and analysis.

Data Presentation

As of the latest literature review, no specific quantitative solubility data for this compound in various organic solvents could be compiled. Researchers are advised to determine this data experimentally using the protocol outlined below.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2][3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified, constant temperature.

Principle: An excess amount of the solid solute is agitated in a specific solvent for a sufficient period to reach equilibrium. The concentration of the solute in the resulting saturated solution is then measured using a suitable analytical technique.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath

-

Vials with screw caps or sealed flasks

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

pH meter (for aqueous or buffered solutions, if applicable)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

These standards will be used to generate a calibration curve for the analytical instrument.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a pre-determined volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached with a saturated solution.[3]

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period. The time required to reach equilibrium should be established by preliminary experiments, where samples are taken at various time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.[2]

-

-

Sampling and Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand at the constant temperature for a sufficient time to permit the undissolved solid to sediment.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

-

Quantification:

-

Dilute the filtered sample with the solvent as necessary to bring the concentration within the linear range of the calibration curve.

-

Analyze the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, to determine the concentration of this compound.[4][5][6]

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of the solute in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

For researchers and drug development professionals, a structured approach to solvent selection and solubility determination is crucial for efficiency. The following diagram illustrates a logical workflow for this process.

References

- 1. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 2. who.int [who.int]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. improvedpharma.com [improvedpharma.com]

- 5. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

Technical Guide: Physicochemical Properties of 2,3-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the experimentally determined melting and boiling points of 2,3-Difluoro-4-methylbenzoic acid (CAS No. 261763-37-5). This document includes tabulated physical properties, standardized experimental protocols for their determination, and a generalized workflow for the physicochemical characterization of chemical compounds.

Core Physicochemical Data

The melting and boiling points are critical parameters in the characterization of a chemical substance, influencing its purification, formulation, and application in research and development.

| Property | Value |

| Melting Point | 199-201 °C |

| Boiling Point | 274 °C |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of a solid organic compound like this compound. These protocols are generalized and should be adapted based on available equipment and specific sample characteristics.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this occurs over a narrow temperature range.

Apparatus:

-

Capillary melting point apparatus (e.g., Mel-Temp, Stuart SMP10)

-

Melting point capillaries (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground, if necessary, to ensure uniform packing.

-

Capillary Loading: The open end of a melting point capillary is pressed into the powdered sample. The capillary is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The loaded capillary is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be employed to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range from the initial to the final temperature.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is often employed.

Apparatus:

-

Distillation apparatus (including a round-bottom flask, condenser, and receiving flask)

-

Heating mantle or oil bath

-

Calibrated thermometer

-

Boiling chips

-

Vacuum source and manometer (for vacuum distillation)

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. A small quantity of this compound and a few boiling chips are placed in the round-bottom flask.

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

Heating: The flask is gently heated. As the substance boils, the vapor rises, and when it reaches the thermometer, the temperature reading will stabilize.

-

Observation: The stable temperature at which the liquid is boiling and the vapor is condensing is recorded as the boiling point.

-

Pressure Correction: If the boiling point is determined at a pressure other than atmospheric pressure (760 mmHg), a pressure correction (e.g., using a nomograph) should be applied to estimate the normal boiling point.

Physicochemical Characterization Workflow

The following diagram illustrates a generalized workflow for the determination and reporting of the physical properties of a chemical compound.

Caption: Workflow for Physicochemical Property Determination.

This guide provides essential physicochemical data and standardized methodologies relevant to researchers and professionals in the field of drug development and chemical sciences. Accurate determination and reporting of these properties are fundamental to the successful synthesis, characterization, and application of chemical compounds.

Spectroscopic Data Analysis of 2,3-Difluoro-4-methylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic data for 2,3-Difluoro-4-methylbenzoic acid (CAS No: 261763-37-5). While specific experimental spectra for this compound are not publicly available in the databases searched, this document outlines the expected spectral characteristics based on related compounds and general principles of spectroscopic analysis. It also details the standard experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar molecules.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the expected key spectroscopic data points. These predictions are based on the analysis of structurally similar compounds, such as fluorinated and methylated benzoic acid derivatives, and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.0-8.0 | Multiplet | 2H | Aromatic CH |

| ~2.3-2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-175 | -COOH |

| ~110-160 (with C-F coupling) | Aromatic C |

| ~15-25 | -CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~1700 | C=O (Carboxylic Acid) | Stretching |

| ~1600, ~1450 | C=C (Aromatic) | Stretching |

| ~1300 | C-O (Carboxylic Acid) | Stretching |

| ~1200-1000 | C-F | Stretching |

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 172.03 | [M]⁺ (Molecular Ion) |

| 155.03 | [M-OH]⁺ |

| 127.03 | [M-COOH]⁺ |

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and MS spectra for aromatic carboxylic acids like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of the solid this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then recorded.

-

The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization.

Data Acquisition:

-

The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzoic Acid: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-4-methylbenzoic acid, a fluorinated aromatic carboxylic acid, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It includes a detailed, representative experimental protocol, a compilation of its physicochemical and spectral data, and graphical representations of its synthesis and workflow.

Introduction and Historical Context

The advent of organofluorine chemistry has revolutionized drug discovery and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—have made it a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the scientific literature, its emergence can be understood within the broader context of the development of synthetic methods for polyfluorinated aromatic compounds. The synthesis of such molecules has historically relied on established reactions like the Balz-Schiemann reaction, which transforms aromatic amines into aryl fluorides via diazonium tetrafluoroborate intermediates[1][2][3][4]. Another key method is nucleophilic aromatic substitution, where a leaving group on an aromatic ring is displaced by a fluoride ion[5][6][7].

The preparation of this compound likely evolved from the application of these and other modern fluorination techniques to readily available starting materials. Its utility as a building block in the synthesis of complex molecules, such as the anti-influenza drug baloxavir marboxil (Xofluza), underscores its importance in medicinal chemistry[7].

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| CAS Number | 261763-37-5 | [8][9] |

| Molecular Formula | C₈H₆F₂O₂ | [8][9] |

| Molecular Weight | 172.13 g/mol | [8][9] |

| Appearance | Off-white to light-gray solid | |

| IUPAC Name | This compound | [8] |

| Storage Temperature | Room Temperature |

Spectral Data Summary

While a comprehensive, published spectral analysis is not available in a single source, the following table summarizes the types of spectral data that are typically used to characterize this compound. Representative data for structurally similar compounds can be found in various chemical databases.

| Spectral Data Type | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling constants would be influenced by the fluorine and carboxylic acid substituents. |

| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carboxyl carbon. Carbon-fluorine coupling would be observable. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to neighboring protons. |

| Infrared (IR) | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic strategies. A plausible and representative multi-step synthesis is outlined below, based on methodologies reported for structurally related fluorinated benzoic acids. This pathway involves the halogenation of a substituted toluene, followed by lithiation and carboxylation.

Representative Experimental Protocol

The following is a representative, detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of similar fluorinated aromatic compounds.

Step 1: Bromination of 1,2-Difluoro-3-methylbenzene

-

To a solution of 1,2-difluoro-3-methylbenzene (1.0 eq) in a suitable solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove excess bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-bromo-2,3-difluoro-4-methylbenzene.

-

Purify the crude product by fractional distillation or column chromatography.

Step 2: Carboxylation of 1-Bromo-2,3-difluoro-4-methylbenzene

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the purified 1-bromo-2,3-difluoro-4-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.

-

Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture over a large excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Extract the product with a suitable organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and purification of this compound can be visualized as a series of sequential steps, each with specific inputs and outputs.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of pharmacologically active molecules. The presence and specific placement of the two fluorine atoms on the benzene ring can significantly influence the properties of the final compound. For instance, the difluoro substitution can:

-

Modulate Acidity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the carboxylic acid group.

-

Enhance Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.

-

Improve Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

-

Increase Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Its role as an intermediate in the synthesis of innovative antiviral drugs highlights its significance in addressing unmet medical needs.

Conclusion

This compound is a key synthetic intermediate whose importance is derived from the advantageous properties conferred by its fluorine substituents. While its specific discovery is not documented as a singular event, its development is a logical progression in the field of organofluorine chemistry. The synthetic routes to this compound are based on established and reliable organic reactions. As the demand for more effective and safer pharmaceuticals and agrochemicals continues to grow, the utility of versatile building blocks like this compound is expected to increase.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 3. byjus.com [byjus.com]

- 4. Balz-Schiemann Reaction [organic-chemistry.org]

- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C8H6F2O2 | CID 2774141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

An In-depth Technical Guide to the Toxicological Profile of 2,3-Difluoro-4-methylbenzoic acid

Disclaimer: Limited direct toxicological data is publicly available for 2,3-Difluoro-4-methylbenzoic acid. This guide provides a comprehensive overview based on available safety data sheets and a comparative analysis with the structurally similar compound, p-Toluic acid (4-methylbenzoic acid). The information herein is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as an irritant. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it poses the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The following diagram illustrates the logical flow for the GHS classification based on observed effects.

Quantitative Toxicological Data (Comparative Analysis)

Due to the absence of specific quantitative toxicological data for this compound, data for the surrogate compound p-Toluic acid (4-methylbenzoic acid) is presented below. These values provide an estimate of the potential toxicity.

| Parameter | Value | Species | Test Guideline | Reference |

| Acute Oral Toxicity (LD50) | > 2,000 mg/kg | Rat (male and female) | OECD Test Guideline 401 | |

| 2,340 mg/kg | Mouse | Not specified | [1][2] | |

| Repeated Dose Toxicity (Oral) | NOAEL: 300 mg/kg/day | Rat (male and female) | 28-day study (OECD Guideline) | [3] |

| Reproductive/Developmental Toxicity | NOEL: 100 mg/kg/day | Rat | OECD Guideline | [3] |

| Skin Irritation | No skin irritation | In vitro study | OECD Test Guideline 439 | |

| Eye Irritation | No eye irritation | Chicken | OECD Test Guideline 438 |

NOAEL: No Observed Adverse Effect Level NOEL: No Observed Effect Level

Experimental Protocols

The following are generalized protocols for key toxicological endpoints, based on standard OECD guidelines. These methodologies are recommended for assessing the toxicological profile of this compound.

-

Objective: To determine the dose at which the substance produces evident toxicity without causing mortality.[4]

-

Test Animals: Healthy, young adult female rats are typically used, as they are often slightly more sensitive.[5]

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature and humidity, and provided with a standard diet and water ad libitum.[5]

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration: The substance is administered in a single dose by gavage. The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6]

-

Dose Levels: Fixed dose levels of 5, 50, 300, and 2000 mg/kg are used.[5] A sighting study may be conducted to determine the appropriate starting dose.

-

Observation Period: Animals are observed for at least 14 days.[4] Detailed observations are made for the first 24 hours, and then daily thereafter.[4]

-

Endpoints: Observations include mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes.[4] A gross necropsy is performed at the end of the study.

-

Objective: To identify substances that are irritant to the skin.[7][8] This in vitro method uses a reconstructed human epidermis model.[7][8]

-

Test System: A three-dimensional human epidermis model that mimics the properties of the upper layers of human skin.[9]

-

Procedure:

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan salt, which is quantified spectrophotometrically.[9]

-

Classification: A substance is classified as a skin irritant (UN GHS Category 2) if the tissue viability is reduced to ≤ 50% of the negative control.[8][9]

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[10]

-

Test Animals: The albino rabbit is the recommended species.[11]

-

Procedure:

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application, and observations may continue for up to 21 days.[10][14]

-

Evaluation: Lesions of the cornea, iris, and conjunctiva are scored.[11] The severity and reversibility of the effects are assessed.[11]

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[12][13]

-

Objective: To determine the concentration of a substance that is toxic to cultured cells, often expressed as the IC50 (half-maximal inhibitory concentration).[15]

-

Cell Culture: A suitable cell line (e.g., human cancer cell line or a normal cell line) is cultured in appropriate medium.

-

Procedure:

-

Viability Assessment: Cell viability is assessed using a suitable method, such as:

-

Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.[15]

Toxicological Assessment Workflow

The following diagram outlines a general workflow for the toxicological evaluation of a new chemical entity like this compound.

Conclusion

While a complete toxicological profile for this compound is not available, the existing data indicates that it should be handled as a substance that can cause skin, eye, and respiratory irritation. For a more definitive understanding of its toxicity, further studies following standardized protocols, such as those outlined by the OECD, are necessary. The toxicological data for p-Toluic acid can serve as a useful, albeit preliminary, guide for risk assessment and the design of future studies. Researchers and drug development professionals should exercise appropriate caution, utilizing personal protective equipment and ensuring adequate ventilation when handling this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. Screening of toxicological properties of 4-methylbenzoic acid by oral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. siesascs.edu.in [siesascs.edu.in]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. x-cellr8.com [x-cellr8.com]

- 10. nucro-technics.com [nucro-technics.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. ecetoc.org [ecetoc.org]

- 15. benchchem.com [benchchem.com]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 2,3-Difluoro-4-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3-Difluoro-4-methylbenzoic acid (CAS No. 261763-37-5), a fluorinated benzoic acid derivative utilized in laboratory research and as a building block in the synthesis of novel compounds. Due to its hazardous properties, a thorough understanding of its safety profile and proper handling procedures is crucial for all personnel.

Chemical and Physical Properties

This compound is a solid, off-white to light-gray crystalline powder.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₂ | [2][3][4] |

| Molecular Weight | 172.13 g/mol | [3][4][5] |

| CAS Number | 261763-37-5 | [2][3][4] |

| Synonyms | 2,3-Difluoro-p-toluic acid | [2][6] |

| Melting Point | 199-201°C | [6] |

| Boiling Point | 274°C | [6] |

| Flash Point | 120°C | [6] |

| Physical Form | Solid, Off-white to Light-gray | [1] |

| pKa | 3.10 ± 0.10 (Predicted) | [6] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5]

| Hazard Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

GHS Hazard Pictogram:

NFPA and HMIS III Ratings:

| Rating System | Health | Flammability | Reactivity/Physical Hazard |

| NFPA | 2 | 0 | 0 |

| HMIS III | 2 | 0 | 0 |

-

Health Hazard Rating 2: Intense or continued exposure could cause temporary incapacitation or possible residual injury unless prompt medical attention is given.[2]

Toxicological Information

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are required.[2]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other suitable protective clothing to prevent skin contact.[2]

-

Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator should be worn.[2]

Handling Procedures:

-

Avoid breathing dust or mist.[2]

-

Avoid contact with skin and eyes.[2]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling.[2]

-

Avoid raising dust during handling.[2]

Storage Conditions:

-

Keep the container tightly closed.[2]

-

Store in a dry, cool, and well-ventilated area.[2]

-

Incompatible materials include strong bases and strong oxidizing agents.[2]

First-Aid Measures

In case of exposure, immediate medical attention is advised.

-

After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]

-

After Skin Contact: Wash the affected area with plenty of soap and water. Seek medical advice.[2]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2]

Accidental Release and Disposal

Accidental Release Measures:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation.

-

Avoid generating dust.

-

Wear appropriate personal protective equipment as described in Section 4.

-

For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.

-

Do not let the product enter drains or public waters.[2]

Disposal:

-

Disposal of this substance must be in accordance with all applicable federal, state, and local regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocols for Hazard Assessment

The following are detailed methodologies for assessing the key hazards of this compound, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Use healthy, young adult albino rabbits.[2]

-

Test Substance Preparation: The solid this compound should be moistened with a small amount of a suitable vehicle (e.g., water) to form a paste, ensuring good contact with the skin.[9]

-

Application: Apply a dose of 0.5 g of the prepared substance to a small area (approximately 6 cm²) of the shaved, intact skin of the animal.[3]

-

Exposure: Cover the application site with a gauze patch and an occlusive dressing for a 4-hour exposure period.[3]

-

Observation: After 4 hours, remove the dressing and any residual test substance. Examine the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.[9]

-

Scoring: Grade the skin reactions for erythema and edema according to a standardized scoring system (e.g., Draize scale).

-

Evaluation: The mean scores for each effect are calculated. The substance is classified as a skin irritant if the mean scores meet the criteria defined in the GHS.

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause serious eye irritation or damage.

Methodology:

-

Animal Model: Use healthy, young adult albino rabbits.[10]

-

Test Substance Application: Instill a single dose of the test substance (e.g., 0.1 g for a solid) into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.[10]

-

Observation: Examine the eyes at 1, 24, 48, and 72 hours after application.[10]

-

Scoring: Score the reactions of the cornea (opacity), iris, and conjunctiva (redness and swelling) according to a standardized scoring system.

-

Evaluation: The severity and reversibility of the ocular lesions are evaluated to classify the substance. If the effects are not fully reversible within the observation period, the substance is considered to cause serious eye damage.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and assessing the safety of this compound.

Caption: Relationship between identified hazards, required PPE, and first-aid measures.

Caption: Workflow for the safety assessment of this compound.

References

- 1. This compound | 261763-37-5 [sigmaaldrich.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. oecd.org [oecd.org]

- 4. scbt.com [scbt.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. This compound | 261763-37-5 [amp.chemicalbook.com]

- 7. Fluorotelomer acids are more toxic than perfluorinated acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 10. oecd.org [oecd.org]

Navigating the Synthesis and Supply of 2,3-Difluoro-4-methylbenzoic Acid: A Technical Guide for Researchers

For Immediate Release

In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as critical building blocks, offering unique physicochemical properties that can enhance molecular stability, binding affinity, and bioavailability. Among these, 2,3-Difluoro-4-methylbenzoic acid stands out as a valuable intermediate for the synthesis of complex pharmaceuticals and advanced materials. This technical guide provides an in-depth overview of its suppliers, pricing, a detailed plausible synthetic protocol, and its applications in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Pricing

A crucial first step for any research and development endeavor is sourcing the necessary starting materials. This compound (CAS No. 261763-37-5) is readily available from a number of chemical suppliers. Pricing can vary based on purity and quantity. Below is a summary of representative suppliers and their listed prices.

| Supplier | Quantity | Price (USD) | Purity |

| Sigma-Aldrich | 1 g | $55.20 | 96% |

| 5 g | $69.00 | ||

| 25 g | $207.00 | ||

| Santa Cruz Biotechnology | - | Inquire | - |

| Aladdin Scientific | 1 g | $49.99 | min 97% |

| Oakwood Chemical | 250 mg | $38.00 | - |

| 1 g | $88.00 |

Note: Prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact suppliers directly for the most current information and to request certificates of analysis.

Synthetic Pathway: A Plausible Experimental Protocol

While specific proprietary synthesis methods may vary between suppliers, a common and well-established method for the preparation of polysubstituted benzoic acids is through directed ortho-lithiation followed by carboxylation. Based on analogous preparations of fluorinated benzoic acids, a detailed experimental protocol for the synthesis of this compound from 1,2-difluoro-3-methylbenzene is outlined below.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Methodology:

Materials:

-

1,2-Difluoro-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide, CO2)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Organic solvents for extraction and purification (e.g., diethyl ether or ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous tetrahydrofuran (THF). The starting material, 1,2-difluoro-3-methylbenzene, is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution via syringe, ensuring the internal temperature is maintained at or below -70 °C. The fluorine atoms and the methyl group direct the lithiation to the position between the two fluorine atoms. The reaction mixture is typically stirred at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.

-

Carboxylation: An excess of crushed dry ice (solid CO2) is quickly added to the reaction mixture. The cooling bath is removed, and the mixture is allowed to warm to room temperature with continuous stirring.

-

Work-up: Once the reaction has reached room temperature, the reaction is quenched by the addition of water. The mixture is then acidified to a pH of approximately 1-2 with an aqueous solution of hydrochloric acid.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The strategic incorporation of fluorine atoms into bioactive molecules is a widely used strategy in medicinal chemistry to modulate their properties. This compound serves as a key building block in the synthesis of various pharmacologically active compounds, particularly as an intermediate for enzyme inhibitors. The difluoro substitution pattern can influence the acidity of the carboxylic acid, enhance binding interactions with target proteins, and improve metabolic stability.

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its derivatives have been investigated as inhibitors of enzymes such as thymidylate synthase and cyclooxygenase-2 (COX-2).[1][2] The general workflow for identifying and characterizing such inhibitors is depicted below.

Caption: General workflow for drug discovery using the target compound.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their scientific pursuits. The combination of its commercial availability and a straightforward, adaptable synthetic route makes it an accessible and valuable tool for the development of novel molecules with potential therapeutic applications.

References

- 1. Quinazoline antifolate thymidylate synthase inhibitors: difluoro-substituted benzene ring analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ABT-963 [2-(3,4-difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one], a highly potent and selective disubstituted pyridazinone cyclooxgenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2,3-Difluoro-4-methylbenzoic Acid in Agrochemical Synthesis: An Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various chemical compounds. In the field of agrochemical research, this molecule is of particular interest for the development of novel herbicides and fungicides. The presence of fluorine atoms in its structure can significantly influence the physicochemical and biological properties of the resulting agrochemicals, such as membrane permeability, metabolic stability, and binding affinity to target enzymes. This can lead to the creation of more potent and selective active ingredients for crop protection.

While the direct synthesis of commercialized agrochemicals starting from this compound is not extensively documented in publicly available literature, its structural motif is found in various patented compounds with potential agrochemical applications. This document aims to provide an overview of the potential applications and synthetic strategies involving this compound and its derivatives in the context of agrochemical development.

General Synthetic Applications

The primary application of this compound in agrochemical synthesis involves its conversion into amide or ester derivatives. The carboxylic acid moiety provides a reactive handle for coupling with various amine or alcohol building blocks to generate a diverse library of candidate molecules.

A common synthetic pathway involves the activation of the carboxylic acid, for example, by converting it to an acid chloride, which can then readily react with a nucleophilic amine or alcohol.

Application in Fungicide Synthesis: Carboxamides

One of the most significant classes of fungicides is the carboxamides, which act as succinate dehydrogenase inhibitors (SDHIs). These fungicides are crucial in controlling a wide range of fungal pathogens in various crops. The general structure of many SDHI fungicides features an amide bond linking an aromatic or heteroaromatic carboxylic acid to an amine moiety.

While a specific commercial fungicide directly derived from this compound is not identified in the public domain, the synthesis of N-substituted benzamides from similar fluorinated benzoic acids is a well-established strategy in the development of new fungicidal candidates.

Hypothetical Experimental Protocol: Synthesis of a Novel N-aryl-2,3-difluoro-4-methylbenzamide

This protocol describes a general method for the synthesis of a hypothetical N-aryl-2,3-difluoro-4-methylbenzamide, a potential fungicide candidate.

Step 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

Application Notes and Protocols: 2,3-Difluoro-4-methylbenzoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-difluoro-4-methylbenzoic acid as a versatile building block in the synthesis of biologically active molecules. The inclusion of difluoro and methyl functionalities on the benzoic acid scaffold offers unique properties beneficial for drug design and agrochemical development.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of two fluorine atoms on the aromatic ring can significantly enhance the metabolic stability, bioavailability, and binding affinity of target molecules. This document outlines a key application of this compound in the synthesis of N-phenyl-1,2,4-triazole derivatives, a class of compounds known for their potential antifungal and anticonvulsant activities.[1][2][3]

Key Application: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide

A prominent application of this compound is in the synthesis of amide derivatives incorporating a 1,2,4-triazole moiety. These scaffolds are of significant interest in medicinal chemistry. The following protocol details the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Reaction Scheme

Caption: Synthetic pathway for N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate for amide bond formation.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet to a trap

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of anhydrous DMF.

-

Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride. This intermediate is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide

This protocol details the amide coupling reaction between 2,3-difluoro-4-methylbenzoyl chloride and 4-(1H-1,2,4-triazol-1-yl)aniline.

Materials:

-

2,3-Difluoro-4-methylbenzoyl chloride (from Protocol 1)

-

4-(1H-1,2,4-triazol-1-yl)aniline

-

Triethylamine (Et₃N) or other suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification apparatus (separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

-

Dissolve 4-(1H-1,2,4-triazol-1-yl)aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-difluoro-4-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture) to afford the desired N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide.

Quantitative Data

The following table summarizes the expected data for the synthesis of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-2,3-difluoro-4-methylbenzamide. Yields are based on typical amide coupling reactions of this nature. Biological activity data is extrapolated from studies on structurally similar triazole derivatives.[4][5]

| Parameter | Value |

| Synthesis | |

| Typical Yield of Amide Coupling | 70-90% |

| Biological Activity (Predicted) | |

| Antifungal Activity | Moderate to Good |

| Anticonvulsant Activity (ED₅₀) | Potentially < 50 mg/kg |

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical workflow from the starting material to the final product and its potential biological evaluation.

Caption: Workflow from synthesis to biological evaluation.

Potential Signaling Pathway in Antifungal Activity

Triazole-based antifungal agents often target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

Caption: Proposed antifungal mechanism of action.

Conclusion

This compound serves as a key building block for the synthesis of potentially bioactive molecules. The protocols provided herein offer a clear pathway for the synthesis of a novel N-phenyl-1,2,4-triazole derivative. The unique substitution pattern of the starting material is anticipated to confer favorable pharmacological properties to the final compound, warranting further investigation for its potential therapeutic applications.

References

- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives | MDPI [mdpi.com]

- 4. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-methylbenzoyl chloride is a valuable synthetic intermediate, particularly in the fields of medicinal chemistry and agrochemical research. The presence of fluorine atoms in organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated building blocks like 2,3-Difluoro-4-methylbenzoyl chloride are of high interest for the synthesis of novel bioactive compounds.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 2,3-Difluoro-4-methylbenzoyl chloride from 2,3-Difluoro-4-methylbenzoic acid using thionyl chloride.

Application Notes

The title compound, 2,3-Difluoro-4-methylbenzoyl chloride, serves as a key reagent for the introduction of the 2,3-difluoro-4-methylbenzoyl moiety into a target molecule. Its high reactivity as an acyl chloride allows for efficient derivatization of a wide range of nucleophiles, including amines, alcohols, and phenols, to form the corresponding amides and esters.

Key Applications:

-

Pharmaceutical Synthesis: Fluorinated benzoyl chlorides are crucial intermediates in the development of new drug candidates.[1][2] The 2,3-difluoro-4-methylbenzoyl group can be incorporated into molecules to enhance their biological activity and pharmacokinetic properties. For example, similar structures are used in the synthesis of anti-inflammatory drugs and kinase inhibitors.

-

Agrochemical Development: This compound can be utilized in the synthesis of novel pesticides and herbicides. The introduction of fluorine atoms often leads to increased efficacy and metabolic stability of the active ingredients.

-

Organic Synthesis: As a reactive building block, it is employed in a variety of organic transformations to create complex molecular architectures.

The general workflow for utilizing 2,3-Difluoro-4-methylbenzoyl chloride in the synthesis of a potential drug candidate is outlined below.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol details the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (optional, for azeotropic removal of excess SOCl₂)

-

Anhydrous dichloromethane (DCM) (for reactions with subsequent steps)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus (for purification)

-

Inert gas supply (e.g., Nitrogen or Argon)

-

Gas trap (to neutralize HCl and SO₂ byproducts)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. The apparatus should be under an inert atmosphere.

-

Addition of Thionyl Chloride: Carefully add an excess of thionyl chloride (typically 2-5 equivalents) to the flask. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.

-

Reaction: The mixture is heated to reflux (the boiling point of thionyl chloride is 76 °C) and stirred. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

Work-up: After the reaction is complete, the excess thionyl chloride is removed. This can be achieved by distillation under atmospheric pressure, followed by vacuum distillation. Alternatively, anhydrous toluene can be added and distilled off (azeotropically) to remove the last traces of thionyl chloride.

-

Purification: The crude 2,3-Difluoro-4-methylbenzoyl chloride can be purified by vacuum distillation to yield a clear liquid.

Safety Precautions:

-

Thionyl chloride is a corrosive and toxic substance. This reaction should be performed in a well-ventilated fume hood.

-

The reaction evolves toxic gases (HCl and SO₂). A gas trap containing a sodium hydroxide solution should be used to neutralize these byproducts.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 2,3-Difluoro-4-methylbenzoyl chloride.

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Thionyl chloride | N/A |

| Catalyst | DMF (catalytic) | N/A |

| Reaction Temperature | Reflux (~80 °C) | General Protocol |

| Reaction Time | 2 - 4 hours | General Protocol |

| Typical Yield | > 90% | Estimated |

| Purity (post-distillation) | > 97% | Estimated |

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid first reacts with thionyl chloride to form a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, leading to the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.

References

Application Notes and Protocols: Esterification of 2,3-Difluoro-4-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 2,3-Difluoro-4-methylbenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The inclusion of fluorine atoms in organic molecules can significantly enhance metabolic stability and bioavailability, making this substrate particularly valuable in medicinal chemistry.

Three common and effective esterification methods are presented:

-

Fischer-Speier Esterification: A classic acid-catalyzed method suitable for simple alcohols used in excess.

-

Steglich Esterification: A mild, carbodiimide-mediated coupling ideal for acid-sensitive substrates or sterically hindered alcohols.

-

Acid Chloride Formation and Subsequent Esterification: A two-step, high-yield method that proceeds through a highly reactive acyl chloride intermediate.

The selection of a specific protocol will depend on the scale of the reaction, the nature of the alcohol, and the presence of other functional groups in the reactants.

Data Presentation: Comparison of Esterification Protocols

The following table summarizes the key parameters and characteristics of the three detailed protocols for the esterification of this compound.

| Parameter | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) | Acid Chloride Method |

| Key Reagents | Carboxylic Acid, Alcohol | Carboxylic Acid, Alcohol, DCC | Carboxylic Acid, SOCl₂, Alcohol, Base |

| Catalyst | Strong Acid (e.g., H₂SO₄, TsOH) | DMAP (4-Dimethylaminopyridine) | Pyridine (optional, as base) |

| Solvent | Excess Alcohol or Toluene | Aprotic (e.g., DCM, THF) | Aprotic (e.g., DCM, Toluene) |

| Temperature | Reflux (60-110 °C)[1] | 0 °C to Room Temperature[2] | 0 °C to Room Temperature[3] |

| Reaction Time | 1-10 hours[1] | 2-4 hours[4] | 1-3 hours (total) |

| Typical Yield | Good to High (can be equilibrium-limited) | High (often >90%)[4] | Very High |

| Key Advantages | Inexpensive reagents, simple procedure. | Mild conditions, suitable for sensitive substrates.[5] | Irreversible reaction, high yield.[3] |

| Key Disadvantages | Harsh acidic conditions, equilibrium reaction.[6][7] | DCC is an allergen, byproduct (DCU) removal.[2] | Requires anhydrous conditions, corrosive reagent (SOCl₂).[3] |

Experimental Protocols & Visualizations

Protocol 1: Fischer-Speier Esterification

This method involves the direct reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][7] The use of excess alcohol or the removal of water as it forms drives the equilibrium toward the ester product.[8]

Methodology

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Add the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent (10-20 eq or ~0.2 M concentration).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (approx. 5 mol%).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.[9] The reaction temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically 2-6 hours), cool the mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted acid, and finally with brine.[9]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Steglich Esterification using DCC and DMAP

This protocol is a mild and efficient method for forming esters, particularly useful for substrates that are sensitive to harsh acidic conditions.[2] It utilizes dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[4][5]

Methodology

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

-

DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred mixture.[10]

-